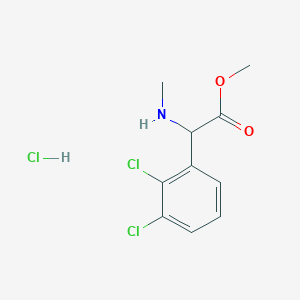

Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride

Description

Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride (CAS: 1251922-87-8) is an organochlorine compound with the molecular formula C₁₀H₁₂Cl₃NO₂ and a molecular weight of 284.57 g/mol . Structurally, it consists of a methyl ester backbone substituted with a methylamino group and a 2,3-dichlorophenyl ring. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is part of a broader class of substituted phenylacetate esters, which are explored for pharmacological applications, including central nervous system (CNS) modulation and enzyme inhibition .

Key identifiers include:

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2.ClH/c1-13-9(10(14)15-2)6-4-3-5-7(11)8(6)12;/h3-5,9,13H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETYBXRORAHDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=C(C(=CC=C1)Cl)Cl)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride is an organic compound used in chemical and biological applications because of its structure, which includes a dichlorophenyl and a methylamino group. Its molecular formula is CHClNO, and it has a molecular weight of approximately 284.57 g/mol.

Applications

This compound finds applications in several fields:

- কীটনাশক

- Pharmaceuticals

- Agrochemicals

Interaction studies involving this compound focus on its pharmacokinetics and pharmacodynamics to assess how the compound interacts with various biological systems to determine safety profiles and therapeutic efficacy.

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride | Contains a different dichlorophenyl substitution | May exhibit different biological activities |

| Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate hydrochloride | Features an ethyl group instead of methyl | Potentially different solubility and reactivity |

| (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate | Lacks dichlorination | May have distinct pharmacological properties |

Mechanism of Action

The mechanism by which Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Chlorophenyl-Substituted Acetate Esters

The 2,3-dichlorophenyl substitution distinguishes this compound from analogs with alternative halogen positioning or substituent groups. Below is a comparative analysis:

Notes:

Substituent Effects on Physicochemical Properties

- Lipophilicity: Methylamino groups increase lipophilicity compared to amino analogs, favoring blood-brain barrier penetration .

- Solubility : Hydrochloride salts (e.g., CAS: 1251922-87-8) exhibit higher aqueous solubility than free bases .

Biological Activity

Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride is a synthetic organic compound with a notable structure that includes a dichlorophenyl group and a methylamino group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications.

- Molecular Formula : C₁₀H₁₂Cl₂N₁O₂

- Molecular Weight : 284.57 g/mol

- CAS Number : 1989659-09-7

- Appearance : White powder

- Storage Conditions : Room temperature, avoid moisture

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial properties and potential therapeutic applications. Below are the key findings from various studies:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are critical for assessing the potency of this compound.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 4 |

| Methicillin-resistant S. aureus (MRSA) | 2 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, including MRSA, which is known for its resistance to conventional antibiotics .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis. This is consistent with other compounds that share similar structural features .

Case Studies and Research Findings

-

In Vitro Studies :

In a series of in vitro assays, the compound demonstrated strong inhibitory effects on bacterial growth, particularly in strains resistant to standard treatments. The studies highlighted its potential as a lead compound for developing new antibiotics . -

Comparative Analysis :

When compared to structurally similar compounds, such as methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride, the dichlorophenyl substitution in this compound was associated with enhanced biological activity. This suggests that small modifications in chemical structure can significantly influence antimicrobial efficacy . -

Therapeutic Applications :

Beyond its antimicrobial properties, preliminary studies have suggested potential applications in treating other conditions, including certain types of cancers and inflammatory diseases. The cytotoxic effects observed in cell lines indicate that further research could explore its role as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a patent () describes using hydrochloric acid in dioxane to protonate intermediates, followed by reduced-pressure concentration to achieve high yields (e.g., 100% in one step). Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., dioxane, THF) enhance reactivity.

- Temperature : Room temperature or mild heating (25–50°C) minimizes side reactions.

- Catalysts : Acidic conditions (HCl) facilitate deprotection of amine groups.

- Purification : Use recrystallization or column chromatography with ethyl acetate/hexane gradients.

- Reference :

Q. What analytical techniques are critical for structural confirmation and purity assessment?

- Methodology :

- NMR Spectroscopy : ¹H-NMR (DMSO-d₆) resolves methylamino and aromatic proton signals (e.g., δ 9.00 ppm for amine protons) .

- LCMS/HPLC : LCMS (e.g., m/z 681 [M+H]⁺) and reverse-phase HPLC (retention time 0.99 minutes under acidic conditions) confirm molecular weight and purity .

- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values (±0.3% tolerance).

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Storage : Store at –20°C in airtight, moisture-resistant containers. Avoid exposure to light or humidity, which may hydrolyze the ester group .

- Safety : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may release toxic HCl fumes upon decomposition .

Q. What strategies are effective for impurity profiling during synthesis?

- Methodology :

- HPLC with Reference Standards : Compare retention times against known impurities (e.g., ethylphenidate hydrochloride or pyridine derivatives) .

- Mass Spectrometry : Identify side products (e.g., N-methylated byproducts) via fragmentation patterns.

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for key synthetic steps (e.g., amine deprotection or cyclization)?

- Methodology :

- Isotopic Labeling : Use deuterated reagents (e.g., 2-chloroethyl-d₄-amine hydrochloride) to track proton transfer steps via ²H-NMR .

- Kinetic Studies : Monitor reaction progress under varying pH and temperature to identify rate-determining steps.

- Reference :

Q. How can contradictory data on yield or purity between studies be resolved?

- Methodology :

- Comparative Analysis : Replicate conditions from conflicting studies (e.g., solvent ratios, stoichiometry) to isolate variables.

- Advanced Chromatography : Use UPLC-MS/MS to detect trace impurities (<0.1%) that may affect yield calculations .

- Reference :

Q. What computational methods support the design of derivatives with enhanced bioactivity?

- Methodology :

- DFT Calculations : Model electronic effects of substituents (e.g., chloro vs. fluoro groups) on the compound’s reactivity.

- Molecular Docking : Predict binding affinities to target receptors (e.g., neurotransmitter transporters) using software like AutoDock Vina.

- Reference :

Q. How can stereochemical outcomes be controlled during synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.